molecular formula C14H15O4- B14187775 6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate CAS No. 880634-56-0

6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate

Cat. No.: B14187775
CAS No.: 880634-56-0
M. Wt: 247.27 g/mol
InChI Key: UPFOUXOXYLERQX-UHFFFAOYSA-M
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Description

6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate is an organic compound that belongs to the class of azulenes Azulenes are known for their unique structure, which consists of a fused bicyclic system with a five-membered ring and a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate typically involves a multi-step process. One common method includes the Michael addition reaction, where ethyl acetoacetate is added to a suitable precursor under basic conditions, followed by cyclization and esterification steps . The reaction conditions often involve the use of sodium hydroxide as a base and ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone
  • 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • 4-Ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone

Uniqueness

6-(Ethoxycarbonyl)-1,2,3,4-tetrahydroazulene-2-carboxylate is unique due to its azulene structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

880634-56-0

Molecular Formula

C14H15O4-

Molecular Weight

247.27 g/mol

IUPAC Name

6-ethoxycarbonyl-1,2,3,4-tetrahydroazulene-2-carboxylate

InChI

InChI=1S/C14H16O4/c1-2-18-14(17)9-3-5-10-7-12(13(15)16)8-11(10)6-4-9/h3-5,12H,2,6-8H2,1H3,(H,15,16)/p-1

InChI Key

UPFOUXOXYLERQX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CCC2=C(CC(C2)C(=O)[O-])C=C1

Origin of Product

United States

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